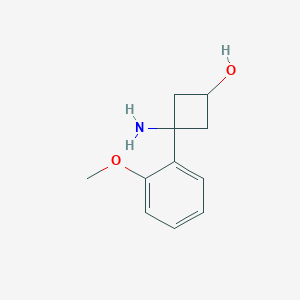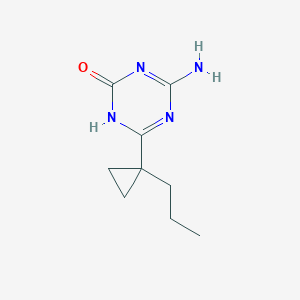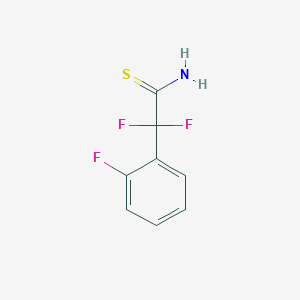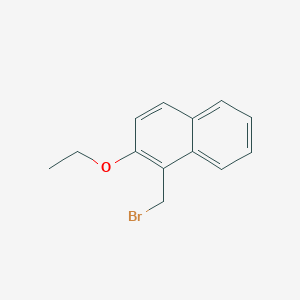
3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a cyclobutanol ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyphenylacetonitrile with a suitable cyclobutanone derivative in the presence of a base, followed by reduction and amination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol: This compound has a similar structure but with a methoxy group at the 4-position instead of the 2-position.
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride: This compound is similar but lacks the hydroxyl group on the cyclobutane ring.
Uniqueness
3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-3-(2-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)11(12)6-8(13)7-11/h2-5,8,13H,6-7,12H2,1H3 |
InChI Key |
RAKHZIBTGHRMJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
